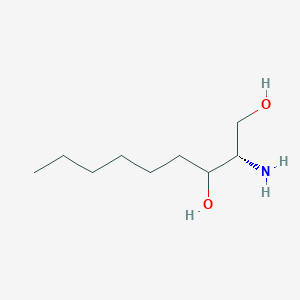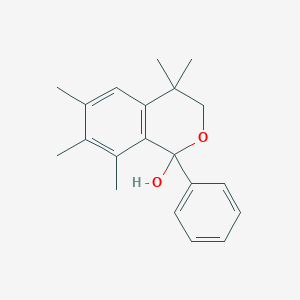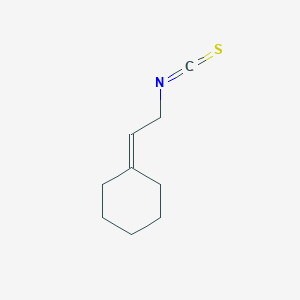
2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline is a nitrogen-containing heterocyclic compound.
Méthodes De Préparation
The synthesis of 2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation using sodium carbonate . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability .
Analyse Des Réactions Chimiques
2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Applications De Recherche Scientifique
2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Materials Science: Its unique structure allows for the exploration of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline can be compared with other nitrogen-containing heterocycles such as:
Propriétés
Numéro CAS |
918871-87-1 |
|---|---|
Formule moléculaire |
C13H12N2 |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
2-(2,5-dihydro-1H-pyrrol-3-yl)quinoline |
InChI |
InChI=1S/C13H12N2/c1-2-4-12-10(3-1)5-6-13(15-12)11-7-8-14-9-11/h1-7,14H,8-9H2 |
Clé InChI |
SSSOTJBXYRJGIG-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(CN1)C2=NC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-Chlorophenyl)-2-{(2Z)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B14201895.png)


![Ethyl 3-[(2-aminoethyl)amino]but-2-enoate](/img/structure/B14201920.png)

![1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14201940.png)

![1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14201947.png)
![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]](/img/structure/B14201955.png)

![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl-](/img/structure/B14201965.png)
![2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14201968.png)
